alpha-Nicotinamide mononucleotide

Description

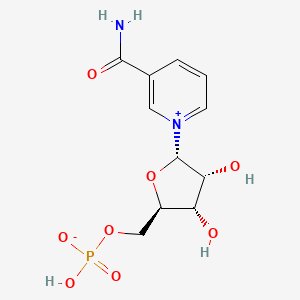

Structure

2D Structure

Properties

CAS No. |

7298-94-4 |

|---|---|

Molecular Formula |

C11H15N2O8P |

Molecular Weight |

334.22 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11+/m1/s1 |

InChI Key |

DAYLJWODMCOQEW-CDLYGTGVSA-N |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N |

Origin of Product |

United States |

Stereochemical and Functional Characteristics of Nicotinamide Mononucleotide Anomers

Structural Isomerism of Nicotinamide (B372718) Mononucleotide: alpha and beta Configurations

Nicotinamide mononucleotide is a biomolecule composed of a nicotinamide group, a ribose sugar, and a phosphate (B84403) group. nih.gov The structural difference between α-NMN and β-NMN lies in the spatial orientation at the anomeric carbon (C1') of the ribose sugar ring, a form of stereoisomerism.

β-Nicotinamide Mononucleotide (β-NMN): This is the biologically active anomer. In the β-configuration, the nicotinamide base is positioned on the same side (in a cis orientation) of the ribose ring as the C5' phosphate group. This specific three-dimensional arrangement is recognized by enzymes involved in the NAD+ biosynthetic pathway. nih.gov

α-Nicotinamide Mononucleotide (α-NMN): In the α-configuration, the nicotinamide base is oriented on the opposite side (in a trans orientation) of the ribose ring relative to the C5' phosphate group. This structural inversion, though seemingly minor, fundamentally alters the molecule's shape and its ability to interact with cellular machinery.

| Feature | α-Nicotinamide Mononucleotide | β-Nicotinamide Mononucleotide |

| Anomeric Configuration | Alpha (α) | Beta (β) |

| Nicotinamide Orientation | Trans to the C5' phosphate group | Cis to the C5' phosphate group |

| Biological Activity | Generally considered inactive decodeage.com | Biologically active precursor to NAD+ decodeage.com |

Biological Activity Profile: Inactivity of alpha-Nicotinamide Mononucleotide versus Activity of beta-Nicotinamide Mononucleotide

The biological utility of NMN as a direct NAD+ precursor is exclusively attributed to its β-anomer. decodeage.comrsc.org The key enzyme in the NAD+ salvage pathway, Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), exhibits strict stereospecificity. uniprot.orguniprot.org

β-NMN as a Substrate: NMNAT enzymes specifically recognize the β-conformation of NMN, catalyzing its reaction with ATP to form NAD+. uniprot.orgnmn.com This enzymatic selectivity ensures the efficient production of the biologically functional NAD+ coenzyme.

α-NMN Inactivity: In contrast, α-NMN is not recognized as a substrate by NMNAT. decodeage.com Its different stereochemical structure prevents it from fitting correctly into the active site of the enzyme. Consequently, α-NMN does not contribute to the biosynthesis of NAD+ through this canonical pathway and is therefore considered biologically inactive in this context. decodeage.comreddit.com While NAD+ is crucial for processes like energy metabolism and DNA repair, the alpha isomer does not support these functions. nih.govdecodeage.com

Research Findings on Enzyme Specificity

| Enzyme | Substrate Specificity | Outcome |

|---|---|---|

| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Shows a marked preference for the β-anomer of NMN. uniprot.orgnih.gov | Efficiently converts β-NMN to NAD+. |

Enantioselective and Diastereoselective Aspects in Nicotinamide Mononucleotide Research

The stark difference in biological activity between the NMN anomers makes stereochemical control a critical aspect of its chemical synthesis and study.

Importance of Stereoselective Synthesis: To overcome this, significant research efforts are directed towards developing enantioselective or diastereoselective synthetic methods. researchgate.net These advanced chemical strategies are designed to preferentially produce the desired β-NMN isomer, maximizing the yield of the active compound while minimizing or eliminating the inactive α-isomer. mdpi.comresearchgate.net The development of such precise synthetic routes is essential for producing high-purity β-NMN required for reliable scientific investigation and potential therapeutic use. nih.gov

Biosynthetic Pathways and Enzymology of Nicotinamide Mononucleotide

Mammalian NAD+ Biosynthesis Pathways and Nicotinamide (B372718) Mononucleotide Intermediacy

In mammalian cells, NAD+ levels are maintained through three primary biosynthetic routes: the de novo synthesis pathway, the Preiss-Handler pathway, and the salvage pathway. nih.gov NMN holds a crucial position as an intermediate in these pathways, particularly in the salvage pathway, which is the predominant source of NAD+ in mammals. nih.govnih.govresearchgate.net

The Salvage Pathway: Primary Source of Nicotinamide Mononucleotide

The salvage pathway is the principal mechanism for replenishing NAD+ pools in mammalian cells, recycling nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. nih.govnih.govnih.gov This pathway is responsible for producing approximately 85% of the total cellular NAD+. frontiersin.org The process involves the conversion of NAM back into NMN, which is then adenylylated to form NAD+. frontiersin.orgnmn.com This recycling mechanism is critical for maintaining cellular homeostasis and is facilitated by a series of enzymatic steps. nih.gov

The initial and rate-limiting step of the salvage pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.govfrontiersin.org NAMPT facilitates the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to generate nicotinamide mononucleotide (NMN). wikipedia.orgnih.gov This enzymatic reaction is considered a bottleneck in the synthesis of NAD+ from NAM. mdpi.com NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov The intracellular form is crucial for maintaining the cellular NAD+ pool. wikipedia.org The activity of NAMPT is fundamental for cellular defense mechanisms, metabolic homeostasis, and cell survival. nih.govfrontiersin.org

Enzymes Catalyzing Nicotinamide Mononucleotide Transformations

Several key enzymes are responsible for the synthesis and conversion of NMN within the cell, playing critical roles in the regulation of NAD+ metabolism.

Nicotinamide Riboside Kinases (NRK1, NRK2) and Nicotinamide Riboside Phosphorylation to Nicotinamide Mononucleotide

Another route for NMN synthesis within the salvage pathway involves the precursor nicotinamide riboside (NR). mdpi.cometprotein.com NR is a nucleoside that can be phosphorylated to form NMN. This reaction is catalyzed by nicotinamide riboside kinases (NRKs), specifically NRK1 and NRK2. etprotein.comnih.gov These enzymes facilitate the transfer of a phosphate (B84403) group from ATP to NR, yielding NMN. nih.gov Studies have shown that NRK1 and NRK2 are expressed in skeletal muscle and exhibit redundant functions in converting both NR and, significantly, exogenous NMN to NAD+. nih.govuiowa.edubirmingham.ac.uk This suggests that in some contexts, the utilization of supplemented NMN to boost NAD+ levels is also dependent on the activity of NRKs. nih.govepa.gov

Table of Compounds

| Compound Name | Abbreviation |

| alpha-Nicotinamide mononucleotide | α-NMN |

| Adenosine (B11128) triphosphate | ATP |

| beta-Nicotinamide mononucleotide | β-NMN |

| Nicotinamide | NAM |

| Nicotinamide adenine (B156593) dinucleotide | NAD+ |

| Nicotinamide mononucleotide | NMN |

| Nicotinamide riboside | NR |

| Nicotinic acid | NA |

| Nicotinic acid adenine dinucleotide | NaAD+ |

| Nicotinic acid mononucleotide | NaMN |

| 5-phosphoribosyl-1-pyrophosphate | PRPP |

Table of Enzymes

| Enzyme Name | Abbreviation | Function |

| Nicotinamide Phosphoribosyltransferase | NAMPT | Catalyzes the conversion of NAM and PRPP to NMN. nih.govnih.gov |

| Nicotinamide Riboside Kinase 1 | NRK1 | Phosphorylates NR to NMN. etprotein.comnih.gov |

| Nicotinamide Riboside Kinase 2 | NRK2 | Phosphorylates NR to NMN. etprotein.comnih.gov |

| Nicotinic Acid Phosphoribosyltransferase | NaPRT | Converts NA to NaMN in the Preiss-Handler pathway. qualialife.comnih.gov |

| Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferases | NMNATs | Convert NMN or NaMN to NAD+ or NaAD+, respectively. qualialife.comnadtestlab.com |

| NAD+ Synthetase | NADS | Converts NaAD+ to NAD+. qualialife.com |

Nicotinamide Mononucleotide Adenylyltransferases (NMNAT1, NMNAT2, NMNAT3) in Nicotinamide Adenine Dinucleotide Formation

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) are a crucial family of enzymes that catalyze the final step in the biosynthesis of NAD+. nih.govnih.gov This reaction involves the transfer of an adenylyl group from ATP to NMN, forming NAD+ and releasing pyrophosphate. wikipedia.org In mammals, this enzyme family consists of three distinct isoforms—NMNAT1, NMNAT2, and NMNAT3—each with unique subcellular localizations and specific roles in maintaining compartmentalized NAD+ pools, which is essential for cellular function. nih.govmdpi.comtdl.org

NMNAT1 is exclusively located in the nucleus. wikipedia.orgmdpi.comaccurateclinic.com Its primary function is to maintain the nuclear NAD+ pool, which is critical for the activity of nuclear NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes are vital for processes like DNA repair, gene regulation, and cell survival. nih.gov Studies have shown that NMNAT1 expression is upregulated in response to DNA damage, highlighting its role in cellular stress responses. nih.gov Furthermore, NMNAT1 has been found to physically and functionally interact with PARP1, potentially stimulating its activity through an allosteric mechanism independent of NAD+ synthesis. nih.gov Mutations in the NMNAT1 gene are linked to severe retinal diseases like Leber congenital amaurosis (LCA), underscoring the critical, non-redundant role of nuclear NAD+ synthesis in neuronal health. wikipedia.orgelifesciences.org

NMNAT2 is primarily found in the cytoplasm and the Golgi apparatus. wikipedia.orgtdl.org This isoform is particularly abundant in the brain and is essential for neuronal maintenance and protection against axonal degeneration. nih.govwikipedia.org NMNAT2 is a relatively unstable protein, and its rapid degradation following nerve injury is a key factor in initiating Wallerian degeneration. nih.gov The regulation of NMNAT2 levels is therefore critical for neuronal integrity. For instance, during adipocyte differentiation, adipogenic signals rapidly induce the transcription of NMNAT2. nih.govelsevierpure.com This upregulation of cytoplasmic NMNAT2 increases competition for the common substrate NMN, leading to a reduction in its availability for the nuclear NMNAT1 and consequently lowering nuclear NAD+ levels. tdl.orgnih.gov This demonstrates a sophisticated cross-talk between cytoplasmic and nuclear NAD+ pools, regulated by the differential expression of NMNAT isoforms.

NMNAT3 is the most robust of the three isoforms and is predominantly located within the mitochondria, although it has also been detected in the cytoplasm in certain cell types. wikipedia.orgmdpi.comaccurateclinic.com It plays a key role in generating the mitochondrial NAD+ pool, which is indispensable for cellular energy metabolism, including the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. NMNAT3 can physically interact with SIRT3, a major mitochondrial deacetylase, directly supplying it with NAD+ and enhancing its activity. nih.gov Interestingly, SIRT3 can, in turn, deacetylate NMNAT3, which boosts its enzymatic activity, forming a positive feedback loop within the mitochondria. nih.gov NMNAT3 is also the most efficient isoform at converting reduced NMN (NMNH) to the reduced form of NAD (NADH). nih.gov

Each isoform is essential for cell survival, as demonstrated by the fact that the deletion of any single NMNAT gene in mice is lethal, indicating they have non-redundant functions. nih.gov

| Isoform | Primary Subcellular Localization | Key Functions | Associated Research Findings |

|---|---|---|---|

| NMNAT1 | Nucleus | Synthesizes nuclear NAD+; supports PARPs and sirtuins for DNA repair and gene regulation. nih.govmdpi.com | Mutations cause Leber congenital amaurosis (LCA). wikipedia.orgelifesciences.org Can allosterically activate PARP1. nih.gov |

| NMNAT2 | Cytoplasm & Golgi Apparatus | Synthesizes cytoplasmic/Golgi NAD+; crucial for neuronal maintenance and axon survival. nih.govwikipedia.org | Rapidly degraded upon nerve injury, contributing to axon degeneration. nih.gov Transcriptionally induced during adipogenesis. nih.govelsevierpure.com |

| NMNAT3 | Mitochondria | Synthesizes mitochondrial NAD+; supports energy metabolism (TCA cycle, oxidative phosphorylation). nih.govaccurateclinic.com | Interacts with and is activated by SIRT3. nih.gov Most efficient at converting NMNH to NADH. nih.gov |

Extracellular Ectoenzymes (CD73, CD38, CD157) Modulating Nicotinamide Mononucleotide Bioavailability

The bioavailability of NMN for intracellular NAD+ synthesis is significantly modulated by a series of ectoenzymes located on the outer surface of the plasma membrane. These enzymes hydrolyze extracellular NAD+ and its intermediates, including NMN, thereby controlling the pool of precursors available for cellular uptake. nih.gov

CD73 , also known as ecto-5'-nucleotidase, is a key enzyme in this extracellular network. Its primary role in this context is to dephosphorylate extracellular NMN, converting it into nicotinamide riboside (NR). nih.govnih.govpreprints.org This conversion is critical because while a specific NMN transporter (Slc12a8) has been identified, many cells primarily import NR through equilibrative nucleoside transporters (ENTs). nih.gov Once inside the cell, NR is re-phosphorylated back to NMN by nicotinamide riboside kinases (NRKs). nih.govnih.gov Therefore, CD73 activity directly facilitates an indirect pathway for NMN utilization, by converting it into a more readily transportable precursor for many cell types. nih.gov

CD38 is a multifunctional ectoenzyme that acts as the primary NAD+ glycohydrolase (NADase) in mammals, playing a major role in regulating both extracellular and intracellular NAD+ levels. mdpi.comnih.govnih.gov CD38 can hydrolyze extracellular NAD+ to ADP-ribose and nicotinamide (NAM). mdpi.com Crucially, it also exhibits potent NMNase activity, directly degrading extracellular NMN into NAM and ribose-5-phosphate. nih.gov This action effectively reduces the amount of NMN available for uptake or for conversion to NR by CD73. nih.gov Because of its high enzymatic activity, CD38 is considered a major consumer of extracellular NAD+ and NMN, thereby limiting their bioavailability. nih.govnih.gov Recent research has also uncovered a base-exchange activity for CD38, where it can swap the nicotinamide group on NMN for nicotinic acid, generating nicotinic acid mononucleotide (NaMN), an intermediate of a different NAD+ synthesis pathway. biorxiv.orgbiorxiv.org

Together, these ectoenzymes form a complex regulatory system that dictates the fate of extracellular NMN. The balance of their activities determines whether NMN is converted to the transportable NR (by CD73) or degraded to NAM (by CD38/CD157), thus controlling the supply of precursors for intracellular NAD+ synthesis. nih.govmdpi.comresearchgate.net

| Enzyme | Primary Substrate(s) | Primary Product(s) | Effect on NMN Bioavailability |

|---|---|---|---|

| CD73 | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Increases bioavailability by converting NMN to the readily transported NR. nih.govnih.govpreprints.org |

| CD38 | NAD+, Nicotinamide Mononucleotide (NMN) | ADP-ribose, Nicotinamide (NAM) | Decreases bioavailability by degrading NMN and its parent molecule NAD+. nih.govnih.gov |

| CD157 | NAD+, Nicotinamide Riboside (NR) | Nicotinamide (NAM) | Indirectly affects NMN precursor pool by metabolizing NR. nih.govmdpi.com |

Regulatory Mechanisms of Nicotinamide Mononucleotide Biosynthesis and Metabolism

The intricate pathways of NMN and NAD+ metabolism are tightly controlled by multiple regulatory mechanisms. These controls ensure that NAD+ levels are maintained within a physiological range appropriate for the cell's metabolic state and functional requirements. Regulation occurs at the level of gene expression, through post-translational modifications of key enzymes, and via feedback and allosteric modulation. nih.gov

Transcriptional and Post-Translational Regulation of Key Enzymes

The expression and activity of enzymes involved in NMN biosynthesis are dynamically regulated. A prime example of transcriptional regulation is observed during adipocyte differentiation, where signaling pathways trigger a significant increase in the expression of the NMNAT2 gene. nih.govelsevierpure.com This upregulation shifts the balance of NMN metabolism towards the cytoplasm, impacting nuclear processes. Similarly, the genes for NMNAT1 and NMNAT2 are transcriptionally activated in response to DNA damage, ensuring sufficient NAD+ is available for nuclear repair enzymes. nih.gov

Post-translational modifications provide another layer of acute control. For example, the stability of the NMNAT2 protein is regulated by the MAPK signaling pathway; inhibition of this pathway can increase NMNAT2 protein levels and thus its neuroprotective capacity. nih.gov NMNAT1 activity is also modulated by phosphorylation. Protein kinase C (PKC) can phosphorylate NMNAT1 at Serine 136, a modification that prevents its interaction with PARP1, thereby uncoupling its enzymatic and chaperone-like functions. nih.gov Furthermore, within the mitochondria, the deacetylase SIRT3 removes acetyl groups from NMNAT3, a modification that enhances NMNAT3's enzymatic activity to produce more NAD+. nih.gov

Feedback Inhibition and Allosteric Modulation in Nicotinamide Mononucleotide Pathways

The NMN biosynthetic pathway is subject to classic metabolic regulation through feedback and allosteric control, which allows for rapid adjustments to metabolic flux.

Feedback inhibition is a critical mechanism regulating the primary NMN-producing salvage pathway. The enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of converting NAM to NMN, is subject to feedback inhibition by the downstream product, NAD+. nih.gov This means that as NAD+ levels rise, the activity of NAMPT is dampened, slowing down the production of NMN and preventing an excessive accumulation of NAD+.

Allosteric modulation provides a more nuanced form of regulation. A key example is the enzyme SARM1, which possesses NADase activity and is a central executioner of axon degeneration. The activity of SARM1 is allosterically regulated by the relative concentrations of NMN and NAD+. researchgate.net High levels of NMN act as an allosteric activator of SARM1, promoting its NAD+-cleaving activity. Conversely, NAD+ itself acts as an allosteric inhibitor, keeping SARM1 in an inactive state. researchgate.net This positions the NMN/NAD+ ratio as a critical metabolic sensor that can trigger neurodegenerative pathways when NAD+ homeostasis is disrupted. Additionally, research indicates that NMNAT1 can function as an allosteric modulator itself, directly binding to and stimulating the activity of PARP1 in a manner that is independent of its role in synthesizing NAD+. nih.gov

Metabolic Transport, Distribution, and Interconversion of Nicotinamide Mononucleotide

Cellular Uptake Mechanisms of Nicotinamide (B372718) Mononucleotide

The entry of NMN into cells is a critical first step in its metabolism and is facilitated by both direct and indirect pathways.

For a considerable time, the precise mechanism of how NMN crosses the cellular membrane was not fully understood. nih.gov A significant breakthrough was the identification of a specific transporter for NMN. nih.govnmn.com Research has identified the gene Slc12a8 as encoding a specific NMN transporter. nmn.comnih.govdiabetescenters.orgresearchgate.net This transporter, which is dependent on sodium ions for its function, is highly expressed in the small intestine of mice. nih.govdiabetescenters.orgresearchgate.net

Studies have demonstrated that Slc12a8 specifically transports NMN and not other NAD+ precursors like nicotinamide riboside (NR). nmn.comnih.govdiabetescenters.org Knockdown of the Slc12a8 gene has been shown to abolish the uptake of NMN both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.govresearchgate.net Furthermore, a deficiency in Slc12a8 leads to a significant decrease in NAD+ levels in the jejunum and ileum, parts of the small intestine. nih.govresearchgate.net Interestingly, the expression of Slc12a8 is observed to be upregulated in the ileum of aged mice, which may be a compensatory mechanism to help maintain NAD+ levels in the intestine. nih.govresearchgate.net This transporter has been found in various species, including humans, mice, zebrafish, and even invertebrates like fruit flies and roundworms. nmn.com The presence of this dedicated transporter underscores the importance of direct NMN uptake for intestinal NAD+ metabolism. nih.gov

In addition to direct transport, an indirect pathway for NMN uptake exists. This mechanism involves the extracellular conversion of NMN to nicotinamide riboside (NR). nih.govmdpi.com The enzyme CD73, located on the outer surface of cells, can dephosphorylate NMN, converting it into NR. mdpi.combiospace.com This newly formed NR can then be transported into the cell by a family of proteins known as equilibrative nucleoside transporters (ENTs). mdpi.combiospace.comnih.gov

Once inside the cell, NR is re-phosphorylated back into NMN by nicotinamide riboside kinases (NRKs). nih.govmdpi.comnih.govnih.gov This intracellular NMN is then available for the final step of NAD+ synthesis. mdpi.comnih.gov This indirect pathway, while functional, is considered to be a slower process for increasing cellular NAD+ levels compared to the rapid absorption observed in the gut. mdpi.com Preclinical studies have shown that NMN must be converted to NR to cross the cell membrane in some contexts, making NR a potentially more efficient precursor for NAD+ synthesis in certain tissues. biospace.com

Intracellular Metabolic Compartmentalization of Nicotinamide Mononucleotide and its Derivatives

Once inside the cell, NMN and its derivatives are not uniformly distributed. Instead, their metabolism is compartmentalized within different subcellular locations, primarily the nucleus, mitochondria, and cytoplasm. nih.govlongevitybox.co.uk This compartmentalization is crucial for regulating specific NAD+-dependent pathways and cellular responses. nih.gov

The synthesis of NAD+ from NMN is catalyzed by a family of enzymes called nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov Mammalian cells have three main isoforms of NMNAT, each with a distinct subcellular localization:

NMNAT1 is exclusively found in the nucleus. nih.gov

NMNAT2 is located in the Golgi apparatus and synaptic vesicles and is predominantly expressed in neurons. nih.gov

NMNAT3 is primarily localized within the mitochondrial matrix. nih.gov

This compartmentalized synthesis allows for the independent regulation of NAD+ pools in different parts of the cell. nih.gov For instance, adipogenic signaling can induce the cytoplasmic NMNAT-2, which then competes with the nuclear NMNAT-1 for their common substrate, NMN. nih.gov This competition leads to a decrease in nuclear NAD+ levels, which in turn affects the activity of nuclear NAD+-dependent enzymes like PARP-1. nih.gov The distinct localization of NMNAT enzymes highlights the intricate control mechanisms that govern NAD+ homeostasis and signaling in response to various cellular cues. nih.govnih.gov

Enterohepatic Circulation and Gut Microbiota Interactions with Nicotinamide Mononucleotide Metabolism

The gut microbiota plays a significant role in the metabolism of orally administered NMN. nih.govbiorxiv.org Research indicates that a substantial portion of ingested NMN is not directly absorbed but is first metabolized by gut bacteria. biorxiv.orgnih.gov These microorganisms can deamidate NMN, converting it to nicotinic acid mononucleotide (NaMN). biorxiv.org This process suggests that the gut microbiome can significantly alter the metabolic fate of NMN before it is even absorbed by the host. nih.gov

Furthermore, there is evidence of competition between the host and the gut microbiota for NAD+ precursors. nih.gov Studies using antibiotics to deplete the gut microbiome have shown an increased availability of NAD+ metabolites in the host, suggesting that the microbiota utilizes a portion of the available precursors. nih.gov

Recent findings have also identified enterohepatic circulation as a novel and important metabolic pathway for NMN. nih.govu-toyama.ac.jp This process involves the following steps:

Intravenously administered NMN can be secreted into the bile.

In the gut, this biliary NMN is then metabolized by the microbiota into nicotinic acid (NA).

This NA is subsequently absorbed and utilized by the liver for NAD+ synthesis. nih.govu-toyama.ac.jp

This discovery highlights a complex interplay between the host's metabolism and the gut microbiota in processing NMN. u-toyama.ac.jp The involvement of enterohepatic circulation and microbial metabolism means that the effects of NMN supplementation are not solely dependent on direct absorption but are also influenced by these indirect pathways. biorxiv.orgnih.gov

Advanced Synthetic Strategies for Nicotinamide Mononucleotide

Chemical Synthesis of Nicotinamide (B372718) Mononucleotide Anomers

Methodologies for alpha-Nicotinamide Mononucleotide Synthesis

The synthesis of α-nicotinamide mononucleotide (α-NMN), the biologically inactive anomer of NMN, is often a byproduct of chemical methods aimed at producing the β-form. mdpi.com However, certain strategies can be employed to favor the formation of the α-anomer. One common approach involves the reaction of a protected ribose derivative with a nicotinamide precursor. The stereochemical outcome of the glycosylation reaction, which forms the crucial bond between the nicotinamide and ribose moieties, is highly dependent on the reaction conditions and the protecting groups used.

For instance, some chemical synthesis routes result in a mixture of α and β anomers, with ratios that can be influenced by the specific reagents and solvents. mdpi.com One reported method involves the reaction of l-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride (NDC) with a protected ribose intermediate, which can lead to an anomeric mixture where the inactive α-isomer is present in a significant proportion, sometimes in a 2:3 ratio with the β-isomer. mdpi.com The separation of these anomers can be achieved through chromatographic techniques, allowing for the isolation of α-NMN for research and analytical standard development.

Strategies for Enantioselective and Diastereoselective beta-Nicotinamide Mononucleotide Synthesis

Given that only β-nicotinamide mononucleotide (β-NMN) is biologically active, significant research has focused on developing stereoselective synthetic routes that favor the formation of this anomer. researchgate.netmdpi.com These strategies are crucial for producing high-purity β-NMN for therapeutic and research applications.

One prominent strategy involves the use of a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) catalyst. nih.gov In this approach, nicotinamide is first silylated and then condensed with a hydroxyl-protected ribose. This method has been shown to generate the β-nucleoside with high stereoselectivity. nih.gov Subsequent deprotection and phosphorylation steps yield β-NMN. This method offers advantages such as shorter reaction times and increased stereoselectivity. nih.gov

Another approach utilizes tribenzoyl-β-D-ribose as the starting material. This compound is first brominated, and the bromine is then substituted with nicotinamide. The benzoyl protecting groups are subsequently removed under alkaline conditions, followed by phosphorylation to produce β-NMN. nih.gov While this method involves multiple steps, it provides a pathway to the desired β-anomer. nih.gov

A patented method describes a multi-step process starting with the silylation of nicotinamide, followed by a reaction with tetraacetyl ribose in the presence of a catalyst to form nicotinamide triacetyl nucleoside. google.com Subsequent steps involving deacetylation and phosphorylation lead to the formation of β-NMN with high yield and purity. google.com The key to these methods is the careful control of reaction conditions and the use of specific catalysts and protecting groups to direct the stereochemical outcome of the glycosylation reaction. nih.gov

Challenges in Scalable and High-Purity Chemical Production

Despite the advancements in chemical synthesis, several challenges remain in the scalable and high-purity production of NMN. A primary issue is the formation of the undesired α-anomer in many chemical routes, which necessitates difficult and costly purification steps to isolate the biologically active β-form. google.comnih.gov

The chemical synthesis of NMN often involves harsh reaction conditions and the use of toxic and environmentally hazardous reagents. mdpi.comgoogle.com For example, some methods require anhydrous conditions and the use of reagents like phosphorus oxychloride, which are corrosive and difficult to handle on an industrial scale. google.com The disposal of chemical waste from these processes also presents a significant environmental concern.

Enzymatic Synthesis of beta-Nicotinamide Mononucleotide

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods for producing β-nicotinamide mononucleotide. This approach mimics the natural biosynthetic pathways in organisms, utilizing enzymes to catalyze the conversion of substrates into β-NMN with high efficiency and stereoselectivity. frontiersin.org

Identification and Engineering of Novel Nicotinamide Riboside Kinases (NRKs)

A key enzyme in the enzymatic synthesis of β-NMN is nicotinamide riboside kinase (NRK), which catalyzes the phosphorylation of nicotinamide riboside (NR) to form β-NMN. frontiersin.org Researchers have been actively identifying and engineering novel NRKs to improve the efficiency of this conversion.

For example, a highly active NRK has been discovered from Kluyveromyces marxianus (KmaNRK). frontiersin.org This enzyme exhibits a significantly higher specific activity compared to previously reported NRKs, making it a promising candidate for industrial-scale production of β-NMN. frontiersin.org Another study utilized NRK derived from Saccharomyces cerevisiae to achieve a high conversion rate of NR to NMN. frontiersin.org

Genetic engineering techniques are also being employed to enhance the properties of NRKs. By modifying the enzyme's structure, researchers aim to improve its stability, activity, and substrate specificity, further optimizing the enzymatic synthesis process.

Efficient ATP Regeneration Systems for Industrial-Scale Biocatalysis

A major cost factor in the enzymatic synthesis of β-NMN is the requirement for adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor in the NRK-catalyzed reaction. nih.gov To make the process economically viable for industrial-scale production, efficient ATP regeneration systems are crucial.

Multi-Enzyme Cascade and One-Pot Reaction Systems for Enhanced Yield

Multi-enzyme cascade reactions represent a significant leap forward in the synthesis of α-NMN. These systems utilize a series of enzymes in a single reaction vessel to catalyze sequential reactions, converting a simple starting material into the final product without the need for isolating intermediates. This "one-pot" approach offers numerous advantages, including reduced processing time, lower costs, and minimized waste generation. youtube.com

A key focus in developing these systems is the optimization of the enzymatic pathway. For instance, in the synthesis of NMN from D-ribose and nicotinamide, the enzymes ribose-phosphate diphosphokinase (PRS) and nicotinamide phosphoribosyltransferase (NAMPT) are crucial. nih.gov Researchers have successfully engineered these enzymes to improve their catalytic activity. For example, mutants of PRS and NAMPT have shown significantly higher activity than their wild-type counterparts. nih.gov

One-pot reactions using a multi-enzyme catalytic system with nicotinamide riboside (NR) as a substrate have also demonstrated high efficiency, with substrate conversion rates reaching 92% after 4 hours. nih.gov These enzymatic methods are noted for their mild reaction conditions and the ability to produce high-purity products. nih.gov

| Enzyme System Component | Role in NMN Synthesis | Impact on Yield |

| Ribose-phosphate diphosphokinase (PRS) | Catalyzes the formation of phosphoribosyl pyrophosphate (PRPP), a key precursor. nih.govnih.gov | Engineering PRS can significantly increase its activity, boosting overall NMN production. nih.gov |

| Nicotinamide phosphoribosyltransferase (NAMPT) | The rate-limiting enzyme that converts nicotinamide and PRPP to NMN. nih.govmdpi.com | Mutant versions of NAMPT have demonstrated enhanced catalytic efficiency. nih.gov |

| Pyrophosphatase | Degrades the inhibitory byproduct pyrophosphate (PPi). nih.govnih.gov | Its addition can lead to a notable increase in the final NMN yield. nih.gov |

| Nicotinamide Riboside Kinase (NRK) | Catalyzes the phosphorylation of nicotinamide riboside (NR) to form NMN. nih.govnih.gov | Highly active NRKs have been identified, enabling high-titer NMN synthesis. nih.gov |

Metabolic Engineering of Microbial Cell Factories for Nicotinamide Mononucleotide Biosynthesis

Metabolic engineering of microorganisms offers a powerful and sustainable alternative for large-scale NMN production. researchgate.net By genetically modifying microbial "cell factories," it is possible to create strains that can efficiently synthesize NMN from inexpensive feedstocks like glucose. nih.govresearchgate.net

Selection and Optimization of Host Microorganisms (e.g., Escherichia coli, Bacillus subtilis)

Escherichia coli is a commonly used host for NMN production due to its well-understood genetics and rapid growth. nih.govacs.org Researchers have successfully engineered E. coli to produce NMN by introducing the necessary biosynthetic pathways. nih.govacs.org While E. coli does not naturally produce NMN directly, it can be modified to do so. acs.org

Bacillus subtilis is another attractive host organism, particularly because it is generally recognized as safe (GRAS), making it suitable for producing food-grade and pharmaceutical-grade compounds. nih.govfrontiersin.orgnih.gov Recent studies have demonstrated the successful construction of high-titer, genetically engineered B. subtilis strains for NMN production. nih.govfrontiersin.orgnih.gov

| Host Microorganism | Key Advantages for NMN Production |

| Escherichia coli | Well-characterized genetics, fast growth rate, and established genetic tools. nih.govacs.org |

| Bacillus subtilis | Generally Recognized as Safe (GRAS) status, making it suitable for food and pharmaceutical applications. nih.govfrontiersin.orgnih.gov |

Genetic Manipulation for Pathway Flux Enhancement and Byproduct Reduction

A critical aspect of metabolic engineering is the strategic manipulation of genes to direct the flow of metabolites towards NMN synthesis and away from competing pathways. This involves several key strategies:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the NMN synthesis pathway is a common approach. For example, overexpressing nicotinamide phosphoribosyltransferase (NAMPT) and phosphoribosyl pyrophosphate (PRPP) synthetase can significantly boost NMN production. nih.govacs.org

Deletion of Competing Pathways: To prevent the diversion of precursors to other products, genes involved in competing metabolic pathways are often deleted. In E. coli, this can include inactivating enzymes that degrade NMN or its precursors. mdpi.comfao.org

Enhancing Precursor Supply: The availability of the precursor phosphoribosyl pyrophosphate (PRPP) is often a limiting factor in NMN synthesis. nih.gov Genetic modifications to enhance the metabolic flux from glucose to PRPP are therefore crucial. nih.govresearchgate.net This can involve overexpressing genes in the pentose (B10789219) phosphate pathway. nih.gov

Improving Product Export: To prevent the intracellular accumulation of NMN from inhibiting its own synthesis and to simplify downstream processing, transporter proteins can be introduced to facilitate the export of NMN out of the cell. nih.govfrontiersin.org

| Genetic Modification Strategy | Target Gene/Pathway | Rationale |

| Overexpression | nadV (nicotinamide phosphoribosyltransferase) | Increases the conversion of nicotinamide to NMN. nih.gov |

| Overexpression | prs (phosphoribosyl pyrophosphate synthetase) | Boosts the supply of the key precursor PRPP. nih.govacs.org |

| Deletion | nadR, pncC, ushA | Prevents the degradation of NMN and its precursors. mdpi.comacs.org |

| Overexpression | Pentose Phosphate Pathway genes | Enhances the metabolic flux towards PRPP synthesis. nih.gov |

| Introduction | pnuC (NMN transporter) | Facilitates the export of NMN from the cell. nih.govnih.govfrontiersin.org |

Development of Adaptive Fermentation and Bioreactor Strategies

To maximize the productivity of engineered microbial strains, the fermentation process itself must be carefully controlled and optimized. This involves developing adaptive fermentation strategies and utilizing advanced bioreactor systems.

Fed-batch fermentation is a commonly employed strategy where nutrients are fed to the culture in a controlled manner. This prevents the accumulation of inhibitory byproducts and allows for high cell densities, leading to significantly higher NMN titers. For example, a fed-batch strategy with an engineered E. coli strain resulted in an NMN titer of 10.2 g/L. fao.org Similarly, in B. subtilis, fed-batch fermentation with glucose supplementation increased the NMN titer by over 30% compared to batch fermentation, reaching 3.398 g/L. nih.govfrontiersin.orgnih.gov

The design of the bioreactor is also critical for controlling parameters such as aeration, mixing, and pH, all of which can impact cell growth and product formation. Different bioreactor configurations, including stirred-tank reactors and biofilm reactors, can be employed depending on the specific requirements of the microbial host and the desired production scale. uliege.be The optimization of these fermentation parameters is a key step in translating laboratory-scale success to industrial-scale production of NMN. nih.govfao.org

Analytical and Structural Methodologies in Nicotinamide Mononucleotide Research

Quantitative Analysis of Nicotinamide (B372718) Mononucleotide and Related Metabolites

Accurate measurement of α-NMN and other key metabolites within the nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthetic pathways is fundamental to understanding their metabolic flux and regulatory functions. Various advanced analytical techniques have been developed and optimized for this purpose.

High-resolution mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the sensitive and specific quantification of NMN and its related compounds. wustl.edusemanticscholar.orgresearchgate.netmdpi.com LC-MS/MS (tandem mass spectrometry) methods, often utilizing a triple quadrupole mass spectrometer, provide excellent selectivity and sensitivity for analyzing complex biological samples. wustl.eduresearchgate.netcam.ac.uk

A key challenge in quantitative metabolomics is overcoming matrix effects from biological samples, which can interfere with accurate measurement. To address this, stable isotope-labeled internal standards are often employed. For instance, a double isotope-mediated LC-MS/MS (dimeLC-MS/MS) methodology has been established for the absolute quantification of NMN, allowing for precise measurement by correcting for matrix effects and tracking the analyte during sample processing. wustl.eduresearchgate.net These methods can achieve limits of quantification in the femtomole range, enabling the detection of minute changes in metabolite levels in tissues and biofluids. brennerlab.net

Hydrophilic interaction liquid chromatography (HILIC) is another strategy used to separate polar metabolites like NMN before MS analysis, allowing for the comprehensive profiling of the NAD+ metabolome. epfl.chnih.gov These high-throughput "NADomics" approaches enable the simultaneous quantification of numerous NAD+-related metabolites, providing a detailed snapshot of the metabolic state of a cell or organism. mdpi.com

Table 1: Parameters for LC-MS/MS Quantification of NMN

| Parameter | Description | Example |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode. | ESI+ |

| Mass Analyzer | Triple Quadrupole (QqQ) for Selected Reaction Monitoring (SRM). | Agilent 6420 Triple Quadrupole |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the parent NMN molecule. | m/z 335.1 |

| Product Ion (Q3) | The m/z of a specific fragment ion after collision-induced dissociation. | m/z 123.1 |

| Internal Standard | Isotope-labeled NMN for accurate quantification. | [¹³C₅]-NMN or [d₄]-NMN |

Chromatography is the cornerstone of separating NMN from other cellular components prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques. cam.ac.uknifc.gov.vn

Reverse-phase (RP) chromatography, often using a C18 column, is a robust and widely applied method for separating NMN and related pyridine compounds. cam.ac.uknifc.gov.vnnih.gov The separation is typically achieved using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium acetate) and an organic modifier like methanol or acetonitrile. cam.ac.uknifc.gov.vn Detection is commonly performed using a photodiode array (PDA) or a simple UV-Vis detector, with a characteristic absorption wavelength for NMN around 260-261 nm. nifc.gov.vn

While RP-HPLC is effective, other chromatographic modes have also been utilized. Size Exclusion Chromatography (SEC), for instance, has been proposed as a method for purifying NMN from complex mixtures like bacterial fermentation broths, offering a scalable approach for production. nih.gov

Table 2: Typical HPLC Conditions for NMN Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | SUPELCO Discovery® C18 (250 mm x 4.6 mm, 5 µm) | cam.ac.uk |

| Mobile Phase | 10 mM phosphate buffer (pH 3) : methanol (90:10, v/v) | nifc.gov.vn |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 261 nm | nifc.gov.vn |

| Injection Volume | 50–100 µL | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for both the structural elucidation and quantitative analysis of NMN. magtechjournal.comencyclopedia.pubslideshare.netcore.ac.ukmdpi.com ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. slideshare.net

For structural confirmation, the chemical shifts and coupling constants in the ¹H NMR spectrum are analyzed. nih.gov The spectrum of α-NMN shows characteristic signals, such as the proton of the nicotinamide ring resonating at specific downfield shifts. researchgate.net For example, the H2 proton of the nicotinamide ring in NMN resonates at approximately 9.56 ppm. researchgate.net Pseudorotational conformational analysis of ribose coupling constants can reveal information about the sugar pucker conformation; for instance, α-NMN is predominantly in a 2'-endo conformation. nih.gov

Quantitative NMR (qNMR) can be used to determine the concentration of NMN in a sample with high accuracy and precision, without the need for an identical standard of the analyte. magtechjournal.com This is achieved by comparing the integral of a characteristic NMN signal to that of a certified internal standard with a known concentration. magtechjournal.com This method is particularly useful for quantifying NMN in complex matrices where chromatographic methods might face challenges. magtechjournal.com

Structural Biology of Nicotinamide Mononucleotide-Interacting Enzymes

Understanding the function of α-NMN requires detailed knowledge of the three-dimensional structures of the enzymes that bind and process it. Techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level insights into these molecular interactions.

X-ray crystallography is a primary technique for determining the high-resolution atomic structure of proteins. nih.govresearchgate.net Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) are key enzymes that catalyze the final step in NAD+ biosynthesis, converting NMN and ATP into NAD+. nih.govmdpi.comnih.govuniprot.org

The crystal structure of human NMNAT has been solved to resolutions of 2.3-2.9 Å. researchgate.netrcsb.org These structures reveal that the enzyme forms a hexamer composed of subunits with an α/β topology. nih.govresearchgate.net The active site contains conserved motifs for ATP recognition. nih.govmdpi.com Structural analysis of human NMNAT in complex with NMN has provided crucial insights into the ligand-binding mechanism. researchgate.net These crystallographic studies not only delineate the substrate specificity of the enzyme but also provide a structural basis for understanding its catalytic mechanism and for the rational design of potential inhibitors or activators. nih.govrcsb.org

Table 3: Crystallographic Data for Human NMNAT

| PDB ID | Complex | Resolution (Å) | Method |

|---|---|---|---|

| 1KKU | Human NMNAT | 2.5 | X-RAY DIFFRACTION |

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Nicotinamide Mononucleotide Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the interactions between α-Nicotinamide mononucleotide (α-NMN) and its associated enzymes at an atomic level. These in silico approaches provide profound insights into binding affinities, catalytic mechanisms, and the structural dynamics that govern enzyme function, complementing experimental data.

Molecular dynamics simulations, in particular, allow researchers to visualize the dynamic behavior of enzyme-NMN complexes over time. By simulating the movements of atoms, these methods can reveal conformational changes that occur upon NMN binding, identify key amino acid residues involved in the interaction, and elucidate the energetic landscapes of these processes. For instance, MD simulations have been employed to refine homology-based structural models of enzymes like human nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2), an enzyme crucial for NAD+ biosynthesis. These simulations, often performed in a solvated environment to mimic physiological conditions, help validate and improve the accuracy of the modeled protein structure. Analysis of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during these simulations provides information on the stability and flexibility of different regions of the enzyme upon binding with α-NMN.

Furthermore, computational docking studies, a key component of computational modeling, can predict the preferred binding orientation of α-NMN within an enzyme's active site. This information is critical for understanding substrate specificity and for the rational design of enzyme inhibitors or engineered enzymes with altered cofactor specificity. For example, in silico docking has guided the rational design of lactate dehydrogenase variants that can utilize NMN as a primary cofactor nih.gov. Steered molecular dynamics (SMD) is another powerful technique used to simulate the process of a ligand (like α-NMN) binding to or unbinding from a protein, providing insights into the pathways and potential energy barriers involved in these events mdpi.com.

These computational approaches are not only descriptive but also predictive. They enable the screening of potential enzyme variants with enhanced activity or stability, thereby accelerating the process of enzyme engineering for biotechnological applications. By integrating computational data with experimental results, a more comprehensive understanding of enzyme-NMN interactions is achieved, paving the way for targeted therapeutic interventions and the development of novel biocatalysts.

| Simulation Parameter | Description | Application in α-NMN Research |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Assesses the structural stability of an enzyme-NMN complex over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | Identifies flexible regions of an enzyme that may be involved in NMN binding or catalytic activity. |

| Binding Free Energy Calculation | Estimates the strength of the interaction between NMN and the enzyme. | Predicts the binding affinity and helps in comparing different enzyme variants or potential inhibitors. |

| Hydrogen Bond Analysis | Identifies and tracks the formation and breaking of hydrogen bonds. | Determines key residue interactions that stabilize the NMN in the active site. |

In Vitro and Ex Vivo Research Models for Mechanistic Investigations

Cell-free systems have emerged as powerful platforms for the detailed study of α-NMN metabolism, offering a controlled environment devoid of cellular complexity. These systems, typically derived from cellular extracts of organisms like E. coli, contain the necessary molecular machinery for transcription and translation, allowing for the synthesis and study of specific enzymes in isolation researchgate.net. This approach is particularly advantageous for characterizing the kinetic properties of enzymes involved in the α-NMN biosynthetic pathways, such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs) mdpi.com.

One of the primary applications of cell-free systems in α-NMN research is the rapid prototyping of enzyme homologs from different organisms. By combining cell-free protein synthesis (CFPS) with sensitive detection methods like the split Green Fluorescent Protein (GFP) assay, researchers can parallelly produce and assess the activity of numerous enzyme candidates within hours nih.gov. This high-throughput screening capability dramatically accelerates the identification of the most efficient enzymes for constructing synthetic metabolic pathways for NMN production nih.gov. For example, this strategy has been successfully applied to optimize a three-step pathway for NMN synthesis, leading to a significant increase in production titer by identifying the most productive enzyme homolog for each step nih.gov.

Moreover, cell-free systems are invaluable for the reconstruction of entire metabolic pathways. By systematically adding purified or in vitro-synthesized enzymes, cofactors, and substrates, researchers can build and analyze the α-NMN synthesis pathway step-by-step. This bottom-up approach allows for the precise control of reaction conditions, the identification of rate-limiting steps, and the study of feedback inhibition mechanisms without the confounding variables present in living cells researchgate.net. The open nature of these systems permits the direct manipulation of component concentrations, facilitating detailed kinetic analysis and metabolic flux studies synthelis.com. Such reconstituted pathways are not only crucial for fundamental research but also for optimizing the cell-free production of high-value chemicals like α-NMN for nutritional and therapeutic applications.

| Advantage of Cell-Free Systems | Description | Relevance to α-NMN Research |

| Reduced Complexity | Lacks cell walls and membranes, eliminating interference from other cellular processes. | Allows for the direct study of specific enzymes and pathways involved in NMN metabolism without confounding variables. |

| High-Throughput Screening | Enables the parallel synthesis and testing of multiple enzyme variants. | Accelerates the discovery and optimization of enzymes for efficient NMN biosynthesis nih.gov. |

| Precise Control | Allows for the exact manipulation of substrate, cofactor, and enzyme concentrations. | Facilitates detailed kinetic characterization of enzymes like NAMPT and NMNAT and the study of pathway regulation. |

| Synthesis of Toxic Proteins | Can produce enzymes that may be toxic to living host cells. | Enables the study of a broader range of enzymes from various organisms that might be involved in NMN metabolism. |

Primary cell cultures, which are derived directly from tissues, provide a physiologically relevant ex vivo model to investigate the effects and metabolism of α-NMN in specific cell types. Unlike immortalized cell lines, primary cells retain many of the key characteristics of their tissue of origin, making them a valuable tool for mechanistic studies. Research has utilized human primary cell cultures, such as human pulmonary microvascular endothelial cells (HPMECs) and human coronary artery endothelial cells (HCAECs), to demonstrate that α-NMN can alleviate inflammatory responses induced by stimuli like poly(I:C) nih.gov. These studies, often employing transcriptome analysis, reveal how α-NMN supplementation can modulate gene expression related to inflammatory pathways, offering insights into its potential therapeutic applications nih.gov. The use of primary cells allows for the investigation of cell-specific responses to α-NMN, which is crucial for understanding its tissue-specific effects. For instance, studies on primary human dermal papilla cells (HDPCs) have shown that β-NMN can promote cell proliferation and may influence hair growth by reducing oxidative stress and modulating signaling pathways mdpi.com.

Organoid systems represent a more advanced, three-dimensional (3D) culture model that recapitulates the microanatomy and cellular heterogeneity of an organ in vitro. These self-organizing structures, derived from stem cells, offer a more complex and physiologically representative environment than traditional 2D cell cultures medcraveonline.com. While direct studies specifically using organoids to investigate α-NMN metabolism are emerging, their potential is significant. Intestinal organoids, for example, have been established as a robust model for studying nutrient transport, drug uptake, and metabolism nih.gov. Given that the gut is a key site for the absorption and metabolism of NAD+ precursors, intestinal organoids could provide critical insights into the mechanisms of α-NMN uptake and its conversion to NAD+. These "mini-guts" express key drug-metabolizing enzymes and nutrient transporters, making them an ideal platform to explore the role of the intestinal epithelium in α-NMN bioavailability and its interaction with the gut microbiome nih.govnih.gov. Although some studies have indicated that the metabolism in organoids may not perfectly replicate that of the parent tissue, they remain a powerful tool for studying signaling pathways and cellular responses in a tissue-like context medcraveonline.com.

Isotopic tracing is a powerful technique used to map the metabolic fate of molecules like α-NMN within a biological system. By labeling α-NMN with stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can track the atoms of the molecule as it is metabolized, providing definitive evidence of its conversion through various biosynthetic pathways. This methodology has been crucial in elucidating the complex routes of NAD+ synthesis from exogenous α-NMN.

A notable application of this technique is the use of triple-isotope labeled α-NMN ([¹⁸O-phosphoryl-¹⁸O-carbonyl-¹³C-1-ribosyl] NMN) to trace its metabolism in whole mice nih.gov. This approach allows for the differentiation between several potential metabolic pathways:

Direct incorporation: The intact α-NMN molecule is used to synthesize NAD+.

Conversion to Nicotinamide Riboside (NR): α-NMN is dephosphorylated to NR before entering the cell and being re-phosphorylated to α-NMN.

Degradation to Nicotinamide (NAM): α-NMN is broken down into NAM, which then enters the salvage pathway.

By using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the mass shifts in NAD+ and its intermediates, studies have shown that in mice, exogenous α-NMN primarily utilizes the nicotinamide and NR salvage pathways to generate NAD+, with the uptake of intact α-NMN playing a lesser role in many tissues nih.gov. For example, in the kidney, NAD+ production was dominated by the incorporation of isotopically labeled NR, whereas in the blood, the enhancement of NAD+ was mainly attributable to the nicotinamide salvage pathway nih.gov.

Metabolic flux analysis complements isotopic tracing by quantifying the rates of metabolic reactions within a network. By measuring the distribution of isotopic labels in various metabolites over time, it is possible to calculate the flux, or flow of molecules, through different pathways. This provides a dynamic view of how cells utilize α-NMN under different physiological or pathological conditions. For instance, ¹³C glucose tracing has been used in aged endothelial cells to reveal impairments in glycolysis and the TCA cycle at NAD+-dependent steps nih.govresearchgate.net. Supplementation with α-NMN was shown to restore these metabolic deficiencies, highlighting the importance of NAD+ availability for cellular energy metabolism nih.govresearchgate.net. These sophisticated analytical techniques are indispensable for accurately understanding the whole-body metabolism of α-NMN and for quantifying the contributions of different pathways to NAD+ homeostasis.

| Isotopic Label | Pathway Discernment | Key Finding |

| ¹⁸O in Carbonyl Group | Traces the nicotinamide moiety. Distinguishes between incorporation of NAM vs. NR or NMN. | Revealed significant contribution of the NAM salvage pathway to NAD+ synthesis from exogenous NMN nih.gov. |

| ¹³C in Ribosyl Group | Traces the ribose part of the molecule. Helps differentiate between the NR pathway and direct NMN uptake. | Showed that labeled NR incorporation is a dominant pathway for NAD+ production in tissues like the kidney nih.gov. |

| ¹⁸O in Phosphoryl Group | Traces the phosphate group. Differentiates direct NMN incorporation from pathways involving dephosphorylation. | Indicated that the direct uptake of the entire NMN molecule plays a minimal role in most tissues studied nih.gov. |

Q & A

Q. What are the standard analytical methods for quantifying NMN in biological samples, and how do they ensure accuracy?

High-performance liquid chromatography (HPLC) coupled with ion-trap tandem mass spectrometry (MS) is widely used to detect and quantify NMN in biological matrices. The HPLC method separates NMN from other nucleotides, while MS provides specificity through mass-to-charge ratio analysis. Calibration curves with internal standards (e.g., isotopically labeled NMN) are critical for accuracy, and sample preparation must include deproteinization to avoid interference .

Q. What safety protocols should be followed when handling NMN in laboratory settings?

NMN requires standard laboratory safety practices: use gloves and protective eyewear to avoid skin/eye contact. While no respiratory protection is typically needed, dust control via NIOSH/CEN-certified respirators is advised during bulk handling. Store NMN at room temperature in airtight containers, away from incompatible substances. Stability data are limited, so avoid prolonged exposure to light or humidity .

Q. What statistical approaches are recommended for analyzing NMN's effects on metabolic parameters in preclinical studies?

Parametric tests (e.g., Student's t-test for two groups, ANOVA with Tukey HSD post hoc for multiple comparisons) are standard. Data should be normalized to baseline NAD+ levels to account for inter-individual variability. Reporting effect sizes and confidence intervals enhances reproducibility, as seen in studies assessing NMN's impact on glucose metabolism .

Q. How should researchers control for NAD+ baseline variability when assessing NMN's efficacy in cellular models?

Pre-screen cell lines or primary cells for baseline NAD+ using fluorometric assays. Stratify experimental groups based on baseline levels and include vehicle controls (e.g., PBS or saline). Normalize post-treatment NAD+ measurements to total protein content or cell count to mitigate variability .

Q. What are the key steps in ensuring reproducibility in NMN supplementation studies?

Standardize NMN sourcing (e.g., purity ≥98% via HPLC validation), administration routes (oral gavage vs. intraperitoneal), and dosing schedules. Document batch numbers and storage conditions. Publish detailed protocols for animal diets, circadian timing, and euthanasia methods to minimize confounding factors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMN's bioavailability across experimental models?

Species-specific differences in nicotinamide phosphoribosyltransferase (NAMPT) activity and intestinal absorption mechanisms may explain bioavailability variations. Use isotopic tracing (e.g., ¹⁴C-labeled NMN) to compare pharmacokinetics in mice, rats, and human organoids. Cross-validate findings with tandem mass spectrometry and adjust dosing regimens accordingly .

Q. What methodological considerations are critical when designing longitudinal studies on NMN's anti-aging effects?

Longitudinal murine studies require age-matched controls and monitoring of age-related confounders (e.g., spontaneous tumors, organ fibrosis). Use non-invasive biomarkers (e.g., plasma NAD+, telomere length) to track efficacy. Mills et al. (2016) demonstrated that 12-month NMN administration in mice mitigated age-related weight gain and insulin resistance, but cohort sizes ≥30 animals are recommended for statistical power .

Q. How do enzymatic and chemical synthesis approaches for NMN production compare in yield and scalability?

Enzymatic synthesis using nicotinamide riboside kinases (e.g., Nrk1) or engineered E. coli achieves yields >80% but requires costly ATP regeneration systems. Chemical synthesis via phosphoramidite chemistry offers higher scalability but generates toxic byproducts. Hybrid approaches, such as immobilized enzyme reactors, balance efficiency and environmental impact .

Q. What strategies mitigate batch-to-batch variability in NMN purity during experimental preparation?

Implement quality control (QC) protocols:

Q. What challenges exist in translating NMN's preclinical efficacy to human trials, and how can study designs address these?

Human trials face issues like rapid NMN degradation in the gastrointestinal tract and ethical constraints on long-term dosing. Use enteric-coated capsules or sublingual delivery to enhance bioavailability. Phase II trials should employ stratified randomization based on age and NAD+ baseline, as demonstrated in Yi et al. (2023), where 300 mg/day NMN improved vascular function in middle-aged adults without adverse effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.